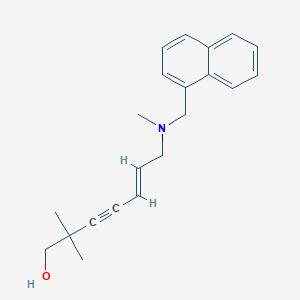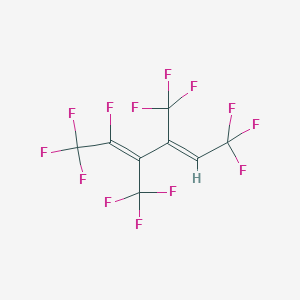
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel: is a derivative of Paclitaxel, a tetracyclic diterpenoid originally isolated from the Pacific yew tree, Taxus brevifolia. Paclitaxel is widely known for its role as a mitotic inhibitor used in cancer chemotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel involves multiple steps, starting from Paclitaxel. The key steps include the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups and the selective hydroxylation at the 6alpha position. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods: Industrial production of this compound follows cGMP (current Good Manufacturing Practice) guidelines to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments with stringent control over reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives are often studied for their potential biological activities and applications.
Scientific Research Applications
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel has been explored for its applications in various fields:
Chemistry: Used as a reference standard and intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential anticancer properties and as a derivative of Paclitaxel, which is a well-known chemotherapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in the production of Paclitaxel.
Mechanism of Action
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is similar to that of Paclitaxel. It stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division. This action disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, a key protein in the microtubule structure.
Comparison with Similar Compounds
Paclitaxel: The parent compound, widely used in cancer chemotherapy.
Docetaxel: Another taxane derivative with similar anticancer properties.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain cancer types.
Uniqueness: 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to its parent compound and other derivatives.
Properties
CAS No. |
165065-08-7 |
|---|---|
Molecular Formula |
C53H65NO15Si |
Molecular Weight |
984.2 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41-,42+,44+,45-,51-,52+,53+/m0/s1 |
InChI Key |
ACJHNDYFTFXEOF-QTYAFJNESA-N |
SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@H]3O)O)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1140557.png)

![(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid](/img/structure/B1140561.png)



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1140569.png)
![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)

![(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1140573.png)
![[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140574.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/new.no-structure.jpg)

